molecular formula C20H15N5O4S B10899571 (5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione

(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B10899571
M. Wt: 421.4 g/mol
InChI Key: FESNVBXSAWSUHX-SRZZPIQSSA-N
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Description

6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidinedione core, a methoxyphenyl group, and a thiadiazolyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidinedione core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve the use of methoxy-substituted benzaldehydes or related compounds.

    Attachment of the thiadiazolyl group: This can be done through cyclization reactions involving thiosemicarbazides and appropriate reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE include other pyrimidinedione derivatives and thiadiazole-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE lies in its combination of a pyrimidinedione core with a methoxyphenyl and thiadiazolyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N5O4S

Molecular Weight

421.4 g/mol

IUPAC Name

6-hydroxy-5-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C20H15N5O4S/c1-29-14-9-7-12(8-10-14)17-23-24-19(30-17)21-11-15-16(26)22-20(28)25(18(15)27)13-5-3-2-4-6-13/h2-11,27H,1H3,(H,22,26,28)/b21-11+

InChI Key

FESNVBXSAWSUHX-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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